molecular formula C11H11NO6 B2536962 Ethyl 2-(2-formyl-4-nitrophenoxy)acetate CAS No. 51336-43-7

Ethyl 2-(2-formyl-4-nitrophenoxy)acetate

Cat. No.: B2536962
CAS No.: 51336-43-7
M. Wt: 253.21
InChI Key: DXUFJURFUFMTBG-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis of Bioactive Compounds

Ethyl 2-(2-formyl-4-nitrophenoxy)acetate serves as a versatile building block in organic synthesis. It has been utilized in the formation of Schiff bases and secondary amines through chemoselective reactions with primary amines. This process results in compounds that exhibit promising antibacterial properties against various Gram-positive and Gram-negative bacteria . The synthesis typically involves reductive amination techniques, which facilitate the rapid generation of bioactive derivatives without the need for isolating intermediates, thus enhancing yield and efficiency.

Table 1: Synthesis Overview

Reaction TypeReactantsProductsYield (%)
Reductive AminationThis compound + AnilineSchiff Bases71-85
Further ReductionSchiff Bases + Reducing AgentsAmino EstersModerate to Good

Antibacterial Activity

The synthesized Schiff bases derived from this compound have been evaluated for their antibacterial activity. In vitro assays demonstrated that several derivatives possess moderate to good activity against key bacterial strains such as Staphylococcus aureus, Micrococcus luteus, and Streptococcus mutans. The structure-activity relationship (SAR) studies indicate that modifications in the phenyl ring and the length of hydrophobic side chains significantly influence antibacterial efficacy.

Case Study: Antibacterial Screening

A study conducted on various Schiff bases synthesized from this compound revealed:

  • Best Performing Compound: A specific derivative showed a minimal inhibitory concentration (MIC) of 32 µg/mL against S. aureus.
  • Mechanism of Action: Proposed mechanisms include disruption of bacterial cell wall integrity and inhibition of protein synthesis.

Antioxidant and Antiproliferative Properties

In addition to its antibacterial properties, compounds derived from this compound have demonstrated antioxidant activity, which is crucial for preventing oxidative stress-related diseases. Some derivatives have also shown antiproliferative effects in cancer cell lines, suggesting potential applications in cancer therapy .

Activity TypeTested CompoundsObserved Effects
AntioxidantVarious Schiff BasesSignificant DPPH scavenging activity
AntiproliferativeSelected Amino EstersInhibition of cell growth in cancer lines

Material Science Applications

Beyond biological applications, this compound has been explored for its potential in material science, particularly in the development of polymeric materials with enhanced properties. Its derivatives can be incorporated into polymers to improve thermal stability and mechanical strength .

Comparison with Similar Compounds

Ethyl 2-(2-formyl-4-nitrophenoxy)acetate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which allows for a diverse range of chemical reactions and applications .

Biological Activity

Ethyl 2-(2-formyl-4-nitrophenoxy)acetate is a compound of significant interest in biological research due to its unique chemical structure and potential biological activities. This article delves into its synthesis, biological properties, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C12_{12}H11_{11}N1_{1}O5_{5} and a molecular weight of approximately 253.21 g/mol. The compound features a formyl group (-CHO), a nitro group (-NO2_2), and an ester linkage, which contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 4-nitrophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. This method allows for the formation of the desired compound through nucleophilic substitution reactions. The reaction conditions can be optimized to enhance yield and purity.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of this compound derivatives. For instance, Schiff bases derived from this compound have shown promising results against various Gram-positive and Gram-negative bacteria.

CompoundMIC (mg/mL)Bacterial Strain
4a-HCl0.50 - 1.00E. faecalis
4b-HCl0.05 - 1.00S. aureus
4f-HCl0.01 - 0.25M. luteus

The minimum inhibitory concentration (MIC) values indicate that certain derivatives possess strong antibacterial properties, particularly against strains like Staphylococcus aureus and Enterococcus faecalis .

The biological activity of this compound is largely attributed to its ability to interact with enzymes and other molecular targets within bacterial cells. The nitro group can undergo reduction to form reactive intermediates that may inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways .

Case Studies

  • Antimicrobial Screening : A study conducted on various derivatives of this compound demonstrated that modifications in the structure significantly influenced antibacterial activity. The presence of electron-donating groups on the aromatic ring enhanced activity against specific bacterial strains .
  • Structure-Activity Relationship (SAR) : Research exploring the SAR indicated that elongation of hydrophobic side chains generally decreased antibacterial efficacy, while the introduction of methoxyl groups negatively impacted activity against certain pathogens . This highlights the importance of structural modifications in optimizing the therapeutic potential of these compounds.

Properties

IUPAC Name

ethyl 2-(2-formyl-4-nitrophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO6/c1-2-17-11(14)7-18-10-4-3-9(12(15)16)5-8(10)6-13/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUFJURFUFMTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 5-nitrosalicylaldehyde (Aldrich) (0.167 g, 1.0 mmol), ethyl bromoacetate (0.166 g, 1.0 mmol), K2CO3 (0.276 g, 2.0 mmol) and NaI (0.015 g, 0.1 mmol) in THF (10 mL) is heated to 80° C. for 24 h. The solution is concentrated and the residue is purified by chromatography (silica gel, gradient, 5-20% CH3OH in CH2Cl2) to afford the title compound (0.20 g, 87%).
Quantity
0.167 g
Type
reactant
Reaction Step One
Quantity
0.166 g
Type
reactant
Reaction Step One
Name
Quantity
0.276 g
Type
reactant
Reaction Step One
Name
Quantity
0.015 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
87%

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